5-ethoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
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Overview
Description
5-ETHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an ethoxy group, a propan-2-yl group, and a phenoxy methyl group attached to a benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Methyl Group: This step involves the reaction of the benzimidazole intermediate with a phenoxy methyl halide (e.g., phenoxy methyl chloride) under basic conditions.
Introduction of the Propan-2-yl Group: The final step involves the alkylation of the phenoxy group with isopropyl halide in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-ETHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and phenoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
5-ETHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-ETHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-1H-BENZIMIDAZOLE: Similar structure but lacks the phenoxy methyl and propan-2-yl groups.
5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE: Similar structure but with a methoxy group instead of an ethoxy group.
5-ETHOXY-2-{[2-(METHYL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE: Similar structure but with a methyl group instead of a propan-2-yl group.
Uniqueness
The uniqueness of 5-ETHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy, phenoxy methyl, and propan-2-yl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H22N2O2 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
6-ethoxy-2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C19H22N2O2/c1-4-22-14-9-10-16-17(11-14)21-19(20-16)12-23-18-8-6-5-7-15(18)13(2)3/h5-11,13H,4,12H2,1-3H3,(H,20,21) |
InChI Key |
CDYLJMLGRYBSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)COC3=CC=CC=C3C(C)C |
Origin of Product |
United States |
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